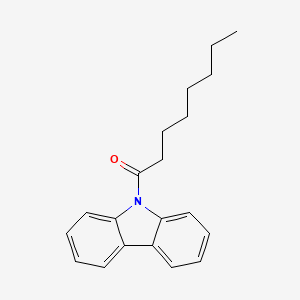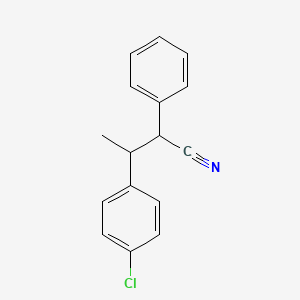![molecular formula C16H8Cl3NO2 B11949608 2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione CAS No. 92967-52-7](/img/structure/B11949608.png)
2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their redox-active properties and are widely studied for their applications in various fields such as biology, chemistry, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3,4-dichloroaniline. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying redox reactions.
Biology: Investigated for its potential anticancer, antibacterial, and antifungal activities.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione involves its redox-active properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, the compound can interact with various molecular targets, including enzymes and proteins involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-[(3-(trifluoromethyl)phenyl)amino]naphthalene-1,4-dione
- 2-Chloro-3-[(4-(trifluoromethyl)phenyl)amino]naphthalene-1,4-dione
- 4-(3,4-Dichloro-phenyl)-3,4-dihydro-2H-naphthalen-1-one
Uniqueness
2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthoquinone core. The presence of both chloro and dichlorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
92967-52-7 |
|---|---|
Fórmula molecular |
C16H8Cl3NO2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
2-chloro-3-(3,4-dichloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-6-5-8(7-12(11)18)20-14-13(19)15(21)9-3-1-2-4-10(9)16(14)22/h1-7,20H |
Clave InChI |
LDXNSVJFGPMPDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)


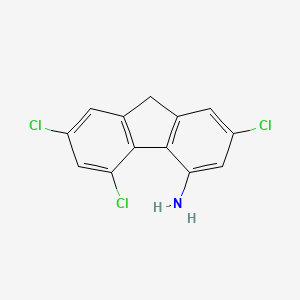
![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
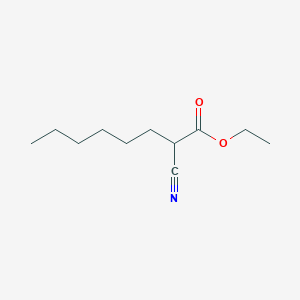


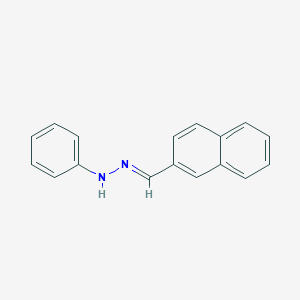

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
